molecular formula C12H13N3O2 B1518058 ethyl 1-(2-aminophenyl)-1H-pyrazole-3-carboxylate CAS No. 1155927-34-6

ethyl 1-(2-aminophenyl)-1H-pyrazole-3-carboxylate

Cat. No. B1518058
CAS RN: 1155927-34-6
M. Wt: 231.25 g/mol
InChI Key: FPLKXBVURHUCAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of pyrroloquinoxalines involves the cyclization of 1-(2-aminophenyl)pyrroles with a substituted aldehyde in acetic acid and methanol as solvent . The reaction is refluxed for 8 hours at 60 °C .


Molecular Structure Analysis

The molecular structure of “ethyl 1-(2-aminophenyl)-1H-pyrazole-3-carboxylate” can be inferred from its name. It likely contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered ring with alternating double and single bonds (also known as a benzene ring). The “ethyl” indicates an ethyl group (-CH2CH3), and the “carboxylate” indicates a carboxylate group (-COO-), which is the conjugate base of a carboxylic acid .

Scientific Research Applications

Corrosion Inhibition

  • Ethyl 1-(2-aminophenyl)-1H-pyrazole-3-carboxylate derivatives have been studied for their corrosion inhibition properties on mild steel. These compounds are effective in industrial pickling processes and exhibit high inhibition efficiency. Studies using techniques like gravimetric analysis, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) demonstrate their effectiveness. The surface morphology of the mild steel was examined using scanning electron microscopy (SEM) and atomic force microscopy (AFM), confirming the formation of protective films on the metal surface (Dohare, Ansari, Quraishi, & Obot, 2017).

Antiglaucoma Activity

  • Pyrazole carboxylic acid derivatives, including those related to ethyl 1-(2-aminophenyl)-1H-pyrazole-3-carboxylate, have been synthesized and evaluated for their potential antiglaucoma activity. These compounds exhibit inhibitory effects on carbonic anhydrase isoenzymes, suggesting their potential as potent antiglaucoma agents (Kasımoğulları, Bülbül, Arslan, & Gökçe, 2010).

Cancer Research

  • Derivatives of ethyl 1-(2-aminophenyl)-1H-pyrazole-3-carboxylate have been synthesized and tested against lung cancer cells. These compounds demonstrated the ability to inhibit the growth of A549 and H322 cells in dosage-dependent manners, indicating their potential use in cancer research and therapy (Zheng, Shao, Zhao, & Miao, 2011).

Heterocyclic Synthesis

  • Ethyl 1-(2-aminophenyl)-1H-pyrazole-3-carboxylate and its derivatives have been utilized in the synthesis of a variety of heterocyclic compounds. These include compounds like pyran, pyridine, and pyridazine derivatives, which have diverse applications in pharmaceuticals and organic chemistry (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Crystallography and Structural Studies

  • Ethyl 1-(2-aminophenyl)-1H-pyrazole-3-carboxylate has been subject to crystallographic and structural studies. These studies are crucial for understanding the compound's molecular structure, which aids in determining its chemical properties and potential applications (Kumar, Banerjee, Brahmachari, & Gupta, 2018).

properties

IUPAC Name

ethyl 1-(2-aminophenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-17-12(16)10-7-8-15(14-10)11-6-4-3-5-9(11)13/h3-8H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLKXBVURHUCAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-(2-aminophenyl)-1H-pyrazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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